

# SYHA1813: A Novel Compound Demonstrating Potent Antitumor Activity in Meningioma Models

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Meningiomas represent the most common primary central nervous system tumors.[1] While a majority are benign, high-grade meningiomas pose a significant clinical challenge due to their aggressive nature and high recurrence rates.[1] Current therapeutic options for malignant meningiomas are limited, underscoring the urgent need for novel treatment strategies.[1][2] SYHA1813 is a novel compound that has demonstrated promising preclinical antitumor effects in various cancer models, including glioblastoma.[1][3] This technical guide provides a comprehensive overview of the antitumor activity of SYHA1813 in meningioma models, with a focus on its mechanism of action, preclinical efficacy, and detailed experimental protocols. Emerging clinical data further supports its therapeutic potential.[1][2]

# Mechanism of Action: Dual Targeting of p53 Pathway and DNA Repair

**SYHA1813** exerts its potent antitumor effects in meningioma cells through a dual mechanism: the activation of the p53 signaling pathway and the impairment of DNA repair mechanisms.[1] [2] Mechanistic studies, including RNA sequencing, have revealed that **SYHA1813** upregulates the expression of p53 and its downstream target, p21.[1] This activation is mediated through the ATM/CHK signaling cascade, as evidenced by the increased phosphorylation of ATM,







CHK1, and CHK2.[1] The activation of the p53 pathway is a critical determinant of cell fate, orchestrating processes such as cell cycle arrest, apoptosis, and senescence.[1]

Concurrently, **SYHA1813** induces DNA damage in meningioma cells.[1] This, combined with the impaired DNA repair machinery, leads to the accumulation of DNA damage, ultimately triggering cell death.[1] This dual mechanism of action suggests that **SYHA1813** could be particularly effective against tumors with existing defects in the p53/p21 DNA damage-signaling pathway, which is a common feature in meningiomas.[1]





Click to download full resolution via product page

Figure 1: Proposed mechanism of action of SYHA1813 in meningioma cells.

### **In Vitro Antitumor Activity**

**SYHA1813** has demonstrated significant dose-dependent antitumor effects on malignant meningioma cells in vitro.[1][2] The compound effectively inhibits cell proliferation, colony



formation, migration, and invasion.[1][2] Furthermore, **SYHA1813** induces G2/M cell cycle arrest, apoptosis, and cellular senescence in meningioma cell lines.[1][2]

### **Data Summary**



| Cell Line | Assay                        | Endpoint                    | Result                                                   |
|-----------|------------------------------|-----------------------------|----------------------------------------------------------|
| IOMM-Lee  | Cell Viability (CCK8)        | IC50 (48h)                  | Dose-dependent decrease                                  |
| CH157     | Cell Viability (CCK8)        | IC50 (48h)                  | Dose-dependent decrease                                  |
| IOMM-Lee  | Proliferation (EdU)          | % Proliferating Cells       | Significant decrease<br>with 2.5, 5, 10μM<br>SYHA1813    |
| CH157     | Proliferation (EdU)          | % Proliferating Cells       | Significant decrease<br>with 2.5, 5, 10μM<br>SYHA1813    |
| IOMM-Lee  | Colony Formation             | Colony Number               | Significant decrease<br>with 0.25, 0.5, 1μM<br>SYHA1813  |
| CH157     | Colony Formation             | Colony Number               | Significant decrease<br>with 0.25, 0.5, 1μM<br>SYHA1813  |
| IOMM-Lee  | Migration (Wound<br>Healing) | % Healing Area              | Significant inhibition<br>with 2.5, 5, 10μM<br>SYHA1813  |
| CH157     | Migration (Wound<br>Healing) | % Healing Area              | Significant inhibition<br>with 2.5, 5, 10μM<br>SYHA1813  |
| IOMM-Lee  | Invasion (Transwell)         | Number of Invading<br>Cells | Significant<br>suppression with 2.5,<br>5, 10µM SYHA1813 |
| CH157     | Invasion (Transwell)         | Number of Invading<br>Cells | Significant<br>suppression with 2.5,<br>5, 10μM SYHA1813 |

## In Vivo Efficacy in Meningioma Xenograft Models



The antitumor activity of **SYHA1813** has been confirmed in vivo using a meningioma xenograft mouse model.[1] Oral administration of **SYHA1813** led to a significant inhibition of tumor growth and even tumor shrinkage.[1] Immunohistochemical analysis of the resected tumors revealed a decrease in the proliferation marker Ki-67 and an increase in markers of DNA damage (yH2AX) and p53 activation.[4]

**Data Summary** 

| Animal Model       | Treatment                           | Endpoint       | Result                                    |
|--------------------|-------------------------------------|----------------|-------------------------------------------|
| IOMM-Lee Xenograft | SYHA1813 (10 mg/kg,<br>oral, daily) | Tumor Volume   | Significant reduction compared to vehicle |
| IOMM-Lee Xenograft | SYHA1813 (10 mg/kg, oral, daily)    | Tumor Weight   | Significant reduction compared to vehicle |
| IOMM-Lee Xenograft | SYHA1813 (10 mg/kg,<br>oral, daily) | Ki-67 Staining | Decreased percentage of positive cells    |
| IOMM-Lee Xenograft | SYHA1813 (10 mg/kg, oral, daily)    | yH2AX Staining | Increased expression                      |
| IOMM-Lee Xenograft | SYHA1813 (10 mg/kg,<br>oral, daily) | p53 Staining   | Increased expression                      |

### **Preliminary Clinical Evidence**

Preliminary clinical data from an ongoing first-in-human Phase I trial has provided evidence of the antitumor activity of **SYHA1813** in a patient with recurrent meningioma.[1][2] The patient, with a recurrent atypical meningioma (WHO grade II), showed a reduction in tumor volume after treatment with **SYHA1813**.[5] A Phase II clinical study is currently planned to further evaluate the efficacy and safety of **SYHA1813** in patients with recurrent or progressive high-grade meningioma.[6][7][8]

## **Experimental Protocols Cell Culture**



Malignant meningioma cell lines, IOMM-Lee and CH157, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

#### **Cell Viability Assay (CCK8)**

- Seed cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
- Treat cells with varying concentrations of **SYHA1813** or DMSO (vehicle control) for 48 hours.
- Add 10 μL of CCK8 solution to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

#### **Proliferation Assay (EdU)**

- Plate cells on coverslips in 24-well plates and treat with **SYHA1813** or DMSO for 48 hours.
- Add EdU solution to the culture medium and incubate for 2 hours.
- Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
- Perform the click reaction to label the incorporated EdU.
- Counterstain the nuclei with Hoechst.
- Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

#### **Colony Formation Assay**

- Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
- Treat with low concentrations of SYHA1813 or DMSO.
- Allow colonies to form over a period of 10-14 days.
- Fix the colonies with methanol and stain with crystal violet.
- · Count the number of colonies.



#### **Wound Healing Assay**

- Grow cells to confluence in 6-well plates.
- Create a scratch in the cell monolayer using a sterile pipette tip.
- Wash with PBS to remove detached cells.
- Add fresh medium containing SYHA1813 or DMSO.
- Capture images of the wound at 0 and 24 hours.
- Measure the wound area to quantify cell migration.

#### **Transwell Invasion Assay**

- Coat the upper chamber of a Transwell insert with Matrigel.
- Seed cells in serum-free medium in the upper chamber.
- Add medium with 10% FBS as a chemoattractant to the lower chamber.
- Add SYHA1813 or DMSO to both chambers.
- Incubate for 24-48 hours.
- Remove non-invading cells from the upper surface of the membrane.
- Fix and stain the invading cells on the lower surface.
- Count the number of invading cells under a microscope.

#### In Vivo Xenograft Study





Click to download full resolution via product page

#### Figure 2: Experimental workflow for the in vivo xenograft study.

- Subcutaneously inject IOMM-Lee cells into the flank of immunodeficient mice.
- Once tumors are established, randomize mice into treatment and control groups.
- Administer SYHA1813 (10 mg/kg) or vehicle orally on a daily basis.[4]
- Measure tumor volume regularly using calipers.
- At the end of the study, euthanize the mice and resect the tumors.
- Measure the final tumor weight.
- Fix tumors in formalin and embed in paraffin for immunohistochemical analysis.

#### Conclusion

**SYHA1813** is a promising novel therapeutic agent for malignant meningiomas. Its unique dual mechanism of action, involving the activation of the p53 pathway and impairment of DNA repair, provides a strong rationale for its clinical development.[1][2] Robust preclinical data from both in vitro and in vivo models demonstrate its potent antitumor activity.[1] Early clinical findings are encouraging and ongoing clinical trials will be crucial in establishing the safety and efficacy of **SYHA1813** in patients with high-grade meningiomas.[1][6][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. A novel compound, SYHA1813, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]







- 2. A novel compound, SYHA1813, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Study of SYHA1813 for Recurrent or Progressive High-Grade Meningioma [clin.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Phase II Study of SYHA1813 for Recurrent or Progressive High-Grade Meningioma -National Brain Tumor Society [trials.braintumor.org]
- 7. A Phase II Study of SYHA1813 for Recurrent or Progressive High-Grade Meningioma |
  Clinical Research Trial Listing [centerwatch.com]
- 8. Find and participate in clinical trials and research studies happening around the world |
  TrialScreen [app.trialscreen.org]
- To cite this document: BenchChem. [SYHA1813: A Novel Compound Demonstrating Potent Antitumor Activity in Meningioma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380502#antitumor-activity-of-syha1813-in-meningioma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com